

# The Pharmacological Potential of 4(1H)-Quinazolinone Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4(1H)-Quinazolinone**

Cat. No.: **B119868**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **4(1H)-quinazolinone** scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological potential of **4(1H)-quinazolinone** derivatives, focusing on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways to support further research and drug development endeavors.

## Anticancer Activity

**4(1H)-Quinazolinone** derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.<sup>[1]</sup> Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.<sup>[2]</sup>

## Quantitative Anticancer Activity Data

The cytotoxic effects of various **4(1H)-quinazolinone** derivatives have been quantified using the half-maximal inhibitory concentration (IC50), providing a measure of their potency. The table below summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound ID/Structure                                                        | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM)  | Reference |
|------------------------------------------------------------------------------|------------------|-----------|--------------------|------------|-----------|
| Compound 19b<br>(quinazoline-4-<br>semicarbazone)                            | A549 (Lung)      | 0.08      | Afatinib           | 0.5 (EGFR) | [3]       |
| Compound 8b<br>(2-((2-chlorobenzyl)<br>amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK          | 0.00137   | Erlotinib          | -          | [4]       |
| Compound VIII<br>(quinazoline derivative)                                    | HepG2 (Liver)    | 24.10     | Sorafenib          | -          | [5]       |
| Compound VIII<br>(quinazoline derivative)                                    | PC3 (Prostate)   | 40.90     | Sorafenib          | -          | [5]       |
| Compound VIII<br>(quinazoline derivative)                                    | MCF-7 (Breast)   | 33.40     | Sorafenib          | -          | [5]       |
| RLX<br>(vasicinone analogue)                                                 | HCT-116 (Colon)  | -         | -                  | -          | [6]       |
| Compound A3<br>(3-(2-(2-phenylthiazol-4-yl)ethyl)-                           | PC3 (Prostate)   | 10        | Doxorubicin        | 3.7        | [7]       |

quinazolin-  
4(3H)-one)

Compound

A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one)

MCF-7  
(Breast)

10

Doxorubicin

7.2

[7]

Compound  
A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one)

HT-29  
(Colon)

12

Doxorubicin

5.6

[7]

## Key Signaling Pathways in Anticancer Activity

The anticancer effects of many **4(1H)-quinazolinone** derivatives are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor growth and angiogenesis.[8] Several quinazoline-based drugs, such as gefitinib and vandetanib, function as inhibitors of these receptors.[8][9]



[Click to download full resolution via product page](#)

### EGFR and VEGFR-2 Signaling Inhibition by **4(1H)-Quinazolinones**.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common event in many cancers.[\[6\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

PI3K/Akt/mTOR Pathway Inhibition by **4(1H)-Quinazolinones**.

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

**Principle:** In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

**Workflow:**



[Click to download full resolution via product page](#)

Workflow for the MTT Cytotoxicity Assay.

**Materials:**

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well flat-bottom microplates
- **4(1H)-Quinazolinone** derivatives (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
- Multichannel pipette
- Microplate reader

**Procedure:**

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of the **4(1H)-quinazolinone** derivatives in the culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: After the incubation period, add 10-20  $\mu$ L of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150  $\mu$ L of the solubilizing agent to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

## Anti-inflammatory Activity

Certain **4(1H)-quinazolinone** derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

## Quantitative Anti-inflammatory Activity Data

The *in vivo* anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents, with the effective dose (ED<sub>50</sub>) being a key parameter.

| Compound ID/Structure                      | Animal Model | ED50 (mg/kg)         | Reference Compound | ED50 (mg/kg) | Reference            |
|--------------------------------------------|--------------|----------------------|--------------------|--------------|----------------------|
| Compound 21<br>(thiazolidinone derivative) | Rat          | - (32.5% inhibition) | Indomethacin       | -            | <a href="#">[13]</a> |
| Compound 9<br>(arylidene derivative)       | Rat          | - (20.4% inhibition) | Indomethacin       | -            | <a href="#">[13]</a> |
| Ellagic Acid<br>(for comparison)           | Rat          | 8.41                 | Indomethacin       | <5           | <a href="#">[14]</a> |

## Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model of acute inflammation to screen for potential anti-inflammatory drugs.[\[15\]](#)[\[16\]](#)

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.

### Materials:

- Wistar rats or Swiss albino mice
- **4(1H)-Quinazolinone** derivatives
- Carrageenan (1% w/v suspension in sterile saline)
- Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

- Pletismometer or digital calipers

Procedure:

- Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the quinazolinone derivative). Fast the animals overnight with free access to water.
- Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
- Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.
- Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.
- Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
- Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition =  $[(V_c - V_t) / V_c] \times 100$  Where  $V_c$  is the average increase in paw volume in the control group, and  $V_t$  is the average increase in paw volume in the treated group. The ED<sub>50</sub> value can be determined from the dose-response curve.

## Anticonvulsant Activity

Derivatives of **4(1H)-quinazolinone** have shown promise as anticonvulsant agents, with some compounds exhibiting protective effects in preclinical models of epilepsy.

## Quantitative Anticonvulsant Activity Data

The anticonvulsant potential is typically assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively.

| Compound ID/Structure                 | Test Model | ED50 (mg/kg)<br>mmol/kg | Reference Compound | ED50 (mg/kg) | Reference            |
|---------------------------------------|------------|-------------------------|--------------------|--------------|----------------------|
| Compound 8<br>(quinazoline analogue)  | scPTZ      | 0.248<br>mmol/kg        | Ethosuximide       | -            | <a href="#">[17]</a> |
| Compound 13<br>(quinazoline analogue) | scPTZ      | 0.239<br>mmol/kg        | Ethosuximide       | -            | <a href="#">[17]</a> |
| Compound 19<br>(quinazoline analogue) | scPTZ      | 0.338<br>mmol/kg        | Ethosuximide       | -            | <a href="#">[17]</a> |

## Experimental Protocols for Anticonvulsant Screening

This test is used to identify compounds that prevent the spread of seizures.[\[13\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

**Principle:** A supramaximal electrical stimulus is delivered to the animal, inducing a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.

**Materials:**

- Mice or rats
- Electroconvulsive shock apparatus with corneal or ear electrodes
- **4(1H)-Quinazolinone** derivatives
- Standard anticonvulsant drug (e.g., Phenytoin)

- Vehicle for drug administration
- Electrode solution (e.g., saline)

**Procedure:**

- Compound Administration: Administer the test compounds at various doses, the standard drug, and the vehicle to different groups of animals.
- Time Interval: Allow for a specific time interval for the drug to be absorbed (e.g., 30-60 minutes).
- Stimulation: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.
- Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The ED50 is determined from the dose-response data.

This test is used to identify compounds that elevate the seizure threshold.[\[17\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

**Principle:** Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant activity.

**Materials:**

- Mice
- Pentylenetetrazole (PTZ) solution
- **4(1H)-Quinazolinone** derivatives
- Standard anticonvulsant drug (e.g., Ethosuximide)
- Vehicle for drug administration

- Stopwatch

Procedure:

- Compound Administration: Administer the test compounds, the standard drug, and the vehicle to different groups of animals.
- Time Interval: Allow for a specific time interval for drug absorption.
- PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
- Observation: Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
- Data Analysis: The percentage of animals protected from clonic seizures is calculated for each group. The ED50 is determined from the dose-response data.

## Antimicrobial Activity

A variety of **4(1H)-quinazolinone** derivatives have been synthesized and evaluated for their activity against a broad spectrum of pathogenic bacteria and fungi.

## Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID/Structure                                            | Microorganism            | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference            |
|------------------------------------------------------------------|--------------------------|-------------|--------------------|-------------|----------------------|
| Compound<br>3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Staphylococcus aureus    | 25.6 ± 0.5  | Streptomycin       | -           | <a href="#">[25]</a> |
| Compound<br>3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Bacillus subtilis        | 24.3 ± 0.4  | Streptomycin       | -           | <a href="#">[25]</a> |
| Compound<br>3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Pseudomonas aeruginosa   | 30.1 ± 0.6  | Streptomycin       | -           | <a href="#">[25]</a> |
| Compound<br>3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Escherichia coli         | 25.1 ± 0.5  | Streptomycin       | -           | <a href="#">[25]</a> |
| Compound<br>3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Aspergillus fumigatus    | 18.3 ± 0.6  | Clotrimazole       | -           | <a href="#">[25]</a> |
| Compound<br>3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Saccharomyces cerevisiae | 23.1 ± 0.4  | Clotrimazole       | -           | <a href="#">[25]</a> |

2-(4-chlorophenyl)  
quinazolin-4(3H)-one)

---

|                                                      |                  |            |              |   |                      |
|------------------------------------------------------|------------------|------------|--------------|---|----------------------|
| Compound                                             |                  |            |              |   |                      |
| 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one) | Candida albicans | 26.1 ± 0.5 | Clotrimazole | - | <a href="#">[25]</a> |
|                                                      |                  |            |              |   |                      |

|                                 |         |      |             |   |                      |
|---------------------------------|---------|------|-------------|---|----------------------|
| Compound                        |         |      |             |   |                      |
| 5a (formyl-pyrazole derivative) | E. coli | 1-16 | Amoxicillin | - | <a href="#">[26]</a> |
|                                 |         |      |             |   |                      |

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

**Principle:** A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Materials:

- Bacterial and/or fungal strains
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well sterile microplates
- **4(1H)-Quinazolinone** derivatives

- Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
- Spectrophotometer or microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in the growth medium in the wells of a 96-well plate.
- Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
- MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

## Synthesis of Bioactive 4(1H)-Quinazolinone Derivatives

A variety of synthetic routes have been developed for the preparation of **4(1H)-quinazolinone** derivatives. A common and versatile method involves the condensation of an anthranilic acid derivative with an appropriate reagent.

## General Synthesis Protocol

The following is a generalized protocol for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class that has shown significant biological activity.[27][28][29][30]

Workflow:



[Click to download full resolution via product page](#)

### General Synthetic Workflow for **4(1H)-Quinazolinones**.

#### Step 1: Synthesis of 2-Substituted-1,3-benzoxazin-4-one

- Reactants: Anthranilic acid and an acid chloride or anhydride.
- Procedure: Anthranilic acid is reacted with an excess of an acid chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) under reflux conditions. The product, a 2-substituted-1,3-benzoxazin-4-one, often precipitates upon cooling and can be collected by filtration.

#### Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

- Reactants: 2-Substituted-1,3-benzoxazin-4-one and a primary amine.
- Procedure: The benzoxazinone intermediate is heated with a primary amine (e.g., aniline) in a suitable solvent such as ethanol or pyridine. The reaction involves the nucleophilic attack of the amine on the carbonyl group, followed by ring-opening and subsequent cyclization with the elimination of water to form the desired 2,3-disubstituted-4(3H)-quinazolinone.

Purification: The final product is typically purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry.

## Conclusion

The **4(1H)-quinazolinone** scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of pharmacological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug

discovery, facilitating the design and development of novel and more effective **4(1H)-quinazolinone**-based drugs. Further exploration of structure-activity relationships, optimization of lead compounds, and investigation of novel mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. benchchem.com [benchchem.com]
- 18. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 20. scispace.com [scispace.com]
- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 22. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives | MDPI [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. hrcak.srce.hr [hrcak.srce.hr]
- 29. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Potential of 4(1H)-Quinazolinone Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119868#pharmacological-potential-of-4-1h-quinazolinone-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)